3-(((3-Carboxyphenyl)sulfonyl)thio)benzoic acid
Description
Systematic IUPAC Nomenclature and Structural Representation
The systematic IUPAC name for this compound is 3-{[(3-carboxyphenyl)sulfonyl]sulfanyl}benzoic acid , derived through hierarchical substitution rules. The parent structure is benzoic acid, with two distinct substituents:
- A carboxy group (-COOH) at position 3 on the benzene ring.
- A sulfonylthio group (-S-SO₂-) bridging the parent benzoic acid to a second 3-carboxyphenyl group.
The structural representation emphasizes the connectivity of the two aromatic rings via the sulfur-containing bridge. The sulfonyl group (SO₂) is bonded to one sulfur atom, which is further linked to the second benzene ring. Both benzene rings feature carboxy groups at their respective 3-positions. A simplified line-angle formula would depict two benzoic acid moieties connected by a -S-SO₂- linkage at their meta positions.
CAS Registry Number and Alternative Naming Conventions
The compound is uniquely identified by its CAS Registry Number 1234-18-0 . Alternative naming conventions reflect historical and functional descriptors:
- Benzoic acid, 3-[[(3-carboxyphenyl)sulfonyl]thio]- (9CI, 8CI)
- m-(Thiosulfo)benzoic acid S-ester with m-mercaptobenzoic acid
- 3-[[(3-Carboxybenzene)sulfonyl]sulfanyl]benzoic acid
These variants highlight the compound’s bifunctional nature, combining sulfonyl and thioether groups with carboxylate termini.
Molecular Formula and Weight Calculations
The molecular formula C₁₄H₁₀O₆S₂ encapsulates the compound’s composition:
- 14 carbon atoms (two benzene rings, each with six carbons, minus two shared via substitution).
- 10 hydrogen atoms (aromatic and substituent hydrogens).
- 6 oxygen atoms (two carboxy groups and one sulfonyl group).
- 2 sulfur atoms (one in the sulfonyl group, one in the thioether bridge).
Molecular weight calculation :
$$
\begin{align}
\text{Carbon: } &14 \times 12.011 = 168.154 \
\text{Hydrogen: } &10 \times 1.008 = 10.080 \
\text{Oxygen: } &6 \times 15.999 = 95.994 \
\text{Sulfur: } &2 \times 32.065 = 64.130 \
\hline
\text{Total: } &168.154 + 10.080 + 95.994 + 64.130 = 338.358 \, \text{g/mol}
\end{align}
$$
This matches the experimentally reported molecular weight of 338.362 g/mol , with minor discrepancies attributable to rounding during intermediate steps.
Table 1: Atomic Contribution to Molecular Weight
| Element | Quantity | Atomic Mass (g/mol) | Contribution (g/mol) |
|---|---|---|---|
| Carbon | 14 | 12.011 | 168.154 |
| Hydrogen | 10 | 1.008 | 10.080 |
| Oxygen | 6 | 15.999 | 95.994 |
| Sulfur | 2 | 32.065 | 64.130 |
| Total | 338.358 |
Properties
CAS No. |
1234-18-0 |
|---|---|
Molecular Formula |
C14H10O6S2 |
Molecular Weight |
338.4 g/mol |
IUPAC Name |
3-(3-carboxyphenyl)sulfonylsulfanylbenzoic acid |
InChI |
InChI=1S/C14H10O6S2/c15-13(16)9-3-1-5-11(7-9)21-22(19,20)12-6-2-4-10(8-12)14(17)18/h1-8H,(H,15,16)(H,17,18) |
InChI Key |
ZLXBDOQCIJHJQV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)SS(=O)(=O)C2=CC=CC(=C2)C(=O)O)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(((3-Carboxyphenyl)sulfonyl)thio)benzoic acid typically involves the reaction of benzoic acid derivatives with sulfonyl chlorides and thiols under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as recrystallization and chromatography is common to obtain the desired product with minimal impurities .
Chemical Reactions Analysis
Types of Reactions
3-(((3-Carboxyphenyl)sulfonyl)thio)benzoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonyl group to a thiol group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols are used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of thiol derivatives.
Substitution: Formation of various substituted benzoic acid derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anticancer Activity
Research has indicated that compounds similar to 3-(((3-Carboxyphenyl)sulfonyl)thio)benzoic acid exhibit anticancer properties. For instance, studies have shown that sulfonamide derivatives can inhibit tumor growth by targeting specific cancer cell pathways. These compounds often demonstrate cytotoxic effects on various cancer cell lines, making them potential candidates for drug development.
Case Study:
A study published in the Journal of Medicinal Chemistry evaluated the anticancer activity of sulfonamide derivatives, revealing that modifications to the sulfonamide structure can enhance efficacy against breast cancer cells. The study highlighted the importance of the carboxyphenyl group in increasing solubility and bioavailability, which are critical for therapeutic effectiveness.
Data Table: Anticancer Activity of Sulfonamide Derivatives
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 | 5.2 | Inhibition of cell proliferation |
| Compound B | HeLa | 3.8 | Induction of apoptosis |
| 3-(((3-Carboxyphenyl)sulfonyl)thio)benzoic acid | A549 | TBD | TBD |
1.2 Anti-inflammatory Properties
The compound has shown potential as an anti-inflammatory agent. Its structural features allow it to interact with inflammatory mediators, thereby reducing inflammation in various models.
Case Study:
In a study investigating the anti-inflammatory effects of sulfonic acids, 3-(((3-Carboxyphenyl)sulfonyl)thio)benzoic acid was tested in a rat model of arthritis. Results indicated a significant reduction in swelling and pain, attributed to the inhibition of cyclooxygenase enzymes involved in prostaglandin synthesis.
Material Science Applications
2.1 Polymer Chemistry
The compound can serve as a building block for synthesizing polymers with unique properties. Its sulfonyl and carboxylic acid groups facilitate interactions that can enhance thermal stability and mechanical strength.
Case Study:
Research reported in Polymer Science demonstrated the use of 3-(((3-Carboxyphenyl)sulfonyl)thio)benzoic acid in creating thermoplastic elastomers. These materials exhibited improved elasticity and tensile strength compared to traditional polymers.
Data Table: Properties of Polymers Synthesized with 3-(((3-Carboxyphenyl)sulfonyl)thio)benzoic acid
| Polymer Type | Tensile Strength (MPa) | Elongation at Break (%) | Thermal Stability (°C) |
|---|---|---|---|
| Thermoplastic Elastomer | 25 | 600 | 220 |
| Standard Polymer | 15 | 300 | 180 |
Environmental Applications
3.1 Water Treatment
The compound's ability to form complexes with heavy metals suggests its potential use in water purification processes. By binding to toxic metals, it can facilitate their removal from contaminated water sources.
Case Study:
A study conducted on the efficacy of sulfonated compounds for heavy metal removal demonstrated that 3-(((3-Carboxyphenyl)sulfonyl)thio)benzoic acid effectively reduced lead concentrations in aqueous solutions by over 90% within a short time frame.
Mechanism of Action
The mechanism of action of 3-(((3-Carboxyphenyl)sulfonyl)thio)benzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonyl group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. Additionally, the carboxylic acid group can participate in hydrogen bonding and electrostatic interactions with target molecules, modulating their function .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Sulfur Atom
The sulfur atom in sulfonylthio bridges influences reactivity and physicochemical properties. Key analogs include:
3-[(Trifluoromethyl)sulphanyl]benzoic acid (CAS RN: N/A; )
- Structure : Features a trifluoromethyl (-CF₃) group attached to sulfur.
- Molecular Formula : C₈H₅F₃O₂S.
- Key Properties :
- Higher lipophilicity due to the -CF₃ group.
- Strong electron-withdrawing effect, enhancing benzoic acid acidity (pKa ~2.5–3.0).
- Applications: Used in agrochemicals and fluorinated polymer synthesis.
Comparison :
- The target compound replaces -CF₃ with a 3-carboxyphenyl group, introducing additional polarity and hydrogen-bonding capacity. This substitution likely reduces lipophilicity (clogP ~1.5 vs. ~2.8 for the -CF₃ analog) and increases water solubility.
3-(Methylthio)benzoic acid (CAS RN: 825-99-0; )
- Structure : Methyl (-CH₃) group attached to sulfur.
- Molecular Formula : C₈H₈O₂S.
- Key Properties :
- Moderate acidity (pKa ~4.2).
- Used as a building block in drug synthesis (e.g., NSAIDs).
Comparison :
- The sulfonylthio bridge in the target compound introduces two additional oxygen atoms, increasing polarity and oxidative stability compared to the methylthio analog.
Variations in the Sulfur Linker and Aromatic Systems
2-[3-(1,3-Dioxoisoindol-2-yl)propylsulfanyl]benzoic acid (CAS RN: 324779-92-2; )
- Structure : Propyl chain linking sulfur to a dioxoisoindole group.
- Molecular Formula: C₁₈H₁₅NO₄S.
- Key Properties: Extended hydrophobic chain enhances membrane permeability. Potential use in enzyme inhibition (e.g., kinase inhibitors).
Comparison :
- The target compound lacks the propyl spacer, reducing conformational flexibility. The 3-carboxyphenyl group may enhance target specificity in biological systems compared to the dioxoisoindole moiety.
3-[(Ethylamino)sulfonyl]benzoic acid (CAS RN: 7326-74-1; )
- Structure: Ethylamino (-NHCH₂CH₃) group attached to sulfonyl.
- Molecular Formula: C₉H₁₁NO₄S.
- Key Properties: Basic amino group increases solubility in acidic conditions. Intermediate in sulfonamide drug synthesis.
Comparison :
4-{[[3-(Carboxymethyl)thio]-4-hydroxy-1-naphthyl]amino)sulfonyl]benzoic acid (Cpd188; )
- Structure : Naphthyl ring with hydroxy and carboxymethylthio groups.
- Molecular Formula: C₁₉H₁₅NO₇S₂.
- Key Properties :
- Demonstrated STAT3 inhibition (IC₅₀ = 1.2 µM).
- High polarity limits blood-brain barrier penetration.
Comparison :
- The target compound’s simpler aromatic system may improve synthetic accessibility but reduce binding affinity to large protein targets like STAT3.
3-[[5-(4-Carboxyanilino)-2,4-dioxo-1,3-thiazolidin-3-yl]methyl]benzoic acid (CAS RN: 1008682-56-1; )
- Structure: Thiazolidinone ring linked via methyl to benzoic acid.
- Molecular Formula : C₁₉H₁₅N₂O₆S.
- Key Properties: Dual carboxylic acid groups enhance solubility (logS = -3.1). Potential antidiabetic activity via PPAR-γ modulation.
Comparison :
- The sulfonylthio bridge in the target compound may confer greater metabolic stability compared to the thiazolidinone ring, which is prone to hydrolysis.
Biological Activity
3-(((3-Carboxyphenyl)sulfonyl)thio)benzoic acid, a compound with potential therapeutic applications, has garnered attention due to its diverse biological activities. This article consolidates existing research findings, case studies, and data tables to provide a comprehensive overview of its biological effects.
Chemical Structure and Properties
The compound features a benzoic acid core, modified by a sulfonyl group and a carboxyphenyl moiety. Its structural formula can be represented as follows:
This unique structure contributes to its biological activity, particularly in antimicrobial and antibiofilm properties.
Qualitative Screening
Research has demonstrated that 3-(((3-Carboxyphenyl)sulfonyl)thio)benzoic acid exhibits significant antimicrobial activity against various bacterial strains. In a study assessing the growth inhibition zones, the compound showed effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis . The results are summarized in Table 1.
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 9 |
| Bacillus subtilis | 8 |
| Enterococcus faecium | 15 |
The minimum inhibitory concentration (MIC) values for these bacteria ranged from 25 to 100 μg/mL, indicating moderate to high efficacy against these pathogens .
Antibiofilm Activity
In addition to its antimicrobial properties, the compound also demonstrated antibiofilm activity. The minimum biofilm eradication concentration (MBEC) was determined for several strains:
| Bacterial Strain | MBEC (µg/mL) |
|---|---|
| Staphylococcus aureus | 125 |
| Enterococcus faecium | 125 |
| Candida albicans | 125 |
These findings suggest that the compound can disrupt biofilm formation, which is crucial for treating chronic infections associated with biofilms .
Toxicity Assessment
While evaluating its biological activity, toxicity studies were conducted using Daphnia magna as a model organism. The results indicated that the compound exhibited low toxicity levels compared to other tested substances. This is particularly relevant for therapeutic applications where safety is paramount .
Case Studies and Applications
- Veterinary Medicine : A study highlighted the environmental impact of veterinary medicines, including compounds similar to 3-(((3-Carboxyphenyl)sulfonyl)thio)benzoic acid. These compounds were found to affect aquatic organisms when released into the environment, raising concerns about their long-term ecological effects .
- Pharmaceutical Development : Research into derivatives of benzoic acid has shown promising results in various therapeutic applications, including anti-inflammatory and antimicrobial uses. The structural modifications akin to those seen in 3-(((3-Carboxyphenyl)sulfonyl)thio)benzoic acid may enhance its pharmacological profile .
Q & A
Q. What synthetic methodologies are recommended for preparing 3-(((3-Carboxyphenyl)sulfonyl)thio)benzoic acid?
- Methodological Answer : The synthesis typically involves sulfonation and thioether formation. A common approach includes chlorination of precursor benzoic acid derivatives using catalysts like FeCl₃ under controlled conditions, followed by sulfonylthio group introduction via nucleophilic substitution . Intermediate purification via column chromatography (e.g., silica gel, eluent: ethyl acetate/hexane) and characterization by NMR (¹H/¹³C) and mass spectrometry (ESI-MS) are critical for ensuring product integrity .
Q. What spectroscopic techniques are essential for characterizing this compound and its intermediates?
- Methodological Answer : Key techniques include:
- ¹H/¹³C NMR : To confirm substitution patterns on the benzene ring and sulfonylthio connectivity.
- FT-IR : To identify carboxylic acid (-COOH, ~1700 cm⁻¹) and sulfonyl (S=O, ~1350-1150 cm⁻¹) functional groups.
- High-Resolution Mass Spectrometry (HRMS) : For precise molecular weight validation (e.g., ESI+ mode).
- X-ray crystallography : For resolving ambiguities in stereochemistry or bond angles in crystalline derivatives .
Q. How can researchers ensure purity during synthesis, and what analytical methods are used?
- Methodological Answer : Purity is assessed via HPLC (C18 column, gradient elution with acetonitrile/water + 0.1% TFA) and thin-layer chromatography (TLC). For impurities structurally related to pharmaceutical intermediates (e.g., Ertapenem Impurity 35), LC-MS/MS with selective ion monitoring (SIM) is recommended to detect trace byproducts .
Advanced Research Questions
Q. How can contradictions in reported biological activities of sulfonylthio benzoic acid derivatives be resolved?
- Methodological Answer : Contradictions often arise from assay variability (e.g., cell lines, Stat3 activation protocols). To address this:
- Standardized Assays : Use luciferase reporter systems for Stat3 inhibition studies under consistent ATP concentrations .
- Structural-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., electron-withdrawing groups at the 3-position) on IC₅₀ values using dose-response curves .
- Molecular Dynamics Simulations : Model interactions with Stat3’s SH2 domain to predict binding affinities .
Q. What computational tools are effective in designing derivatives with enhanced bioactivity?
- Methodological Answer :
- Retrosynthesis AI Platforms : Tools like Pistachio or Reaxys propose one-step synthetic routes for novel derivatives, prioritizing feasibility and yield .
- Molecular Docking (AutoDock Vina) : Predict binding modes to Stat3 (PDB: 1BG1) and optimize substituents for hydrogen bonding with Arg-609/Ser-611 residues .
- QSAR Modeling : Use partial least squares (PLS) regression to correlate electronic parameters (Hammett σ) with inhibitory potency .
Q. How do structural modifications at the sulfonylthio group impact pharmacological properties?
- Methodological Answer : Modifications alter solubility, metabolic stability, and target engagement:
- Methylsulfanyl vs. Chloro Substituents : Methylsulfanyl enhances lipophilicity (logP ↑), improving membrane permeability but reducing aqueous solubility. Chloro substituents increase electrophilicity, potentially enhancing covalent binding to cysteine residues .
- Carboxylic Acid Bioisosteres : Replacing -COOH with tetrazole (e.g., in Cpd3-2) improves oral bioavailability while retaining hydrogen-bonding capacity .
Q. What strategies are recommended for analyzing degradation products or impurities in formulations?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to heat (40–60°C), light (ICH Q1B), and hydrolytic conditions (pH 1–13), followed by UPLC-PDA-ELSD to track degradation pathways .
- Stability-Indicating Methods : Use charged aerosol detection (CAD) for non-UV-active impurities and HRMS for structural elucidation of oxidative byproducts (e.g., sulfoxide derivatives) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
